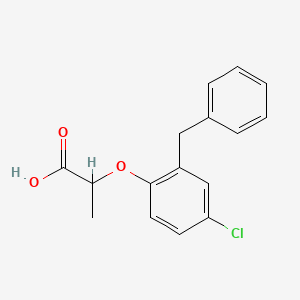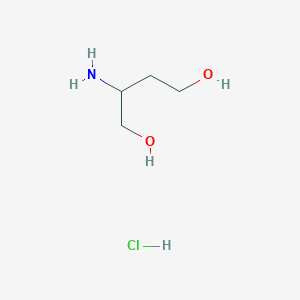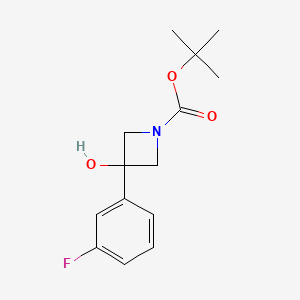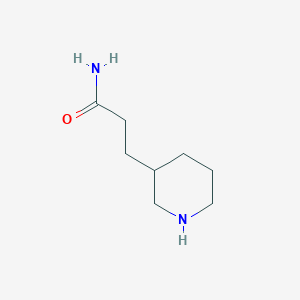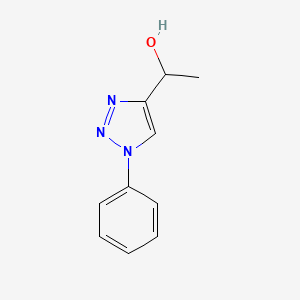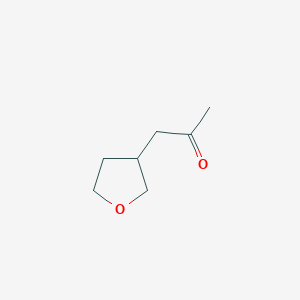
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
Overview
Description
“4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1384429-10-0. It has a molecular weight of 222.22 and is typically stored at room temperature. The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid. The InChI code is 1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(15)14-7/h1-4H,(H,11,15)(H,12,13) and the InChI key is YVUSBBGIDJYPPH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder in its physical form. It has a molecular weight of 222.22. The purity of the compound is typically 95%. It is usually stored at room temperature .Scientific Research Applications
Antimicrobial Applications
Compounds containing the 1,3,4-oxadiazole moiety, such as 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid, have been synthesized and evaluated for their antimicrobial properties . These compounds have shown noteworthy activity against bacterial and fungal strains, indicating potential leads for further drug discovery .
Antifungal Applications
Sulfone compounds containing 1,3,4-oxadiazole moieties have demonstrated good antifungal activities against eight kinds of plant pathogenic fungi . Some of these compounds have shown superiority over the commercial fungicide hymexazol .
Antibacterial and Antitubercular Applications
Novel 5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antitubercular activity . These compounds have shown potential in combating multi-drug-resistant microbial pathogens .
Anticancer Applications
Compounds containing the 1,3,4-oxadiazole moiety are commercially available in many important drugs, including the FDA-approved anticancer drug, Zibotentan . This indicates the potential of 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid in cancer treatment.
Anti-COX-1/COX-2 Applications
Compounds containing the 1,3,4-oxadiazole moiety have been studied for their anti-COX-1/COX-2 activities . These compounds have shown the ability to inhibit the activity of both isoenzymes, COX-1 and COX-2, at a lower concentration than standard drugs .
Antioxidant Applications
In addition to their anti-COX-1/COX-2 activities, compounds containing the 1,3,4-oxadiazol-2-yl moiety have also been evaluated for their antioxidant activities . This suggests the potential of these compounds in combating oxidative stress-related diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway of glucose metabolism, and its inhibition can be beneficial in conditions like diabetic complications.
Mode of Action
Based on the structure and known activities of similar 1,3,4-oxadiazole derivatives, it can be inferred that these compounds might interact with their targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions . The presence of the sulfanyl group could potentially enhance the binding affinity of the compound to its target.
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they might interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have shown significant antimicrobial activity, indicating that they might inhibit the growth of certain bacteria and fungi .
properties
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(15)14-7/h1-4H,(H,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSBBGIDJYPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
CAS RN |
1384429-10-0 | |
| Record name | 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



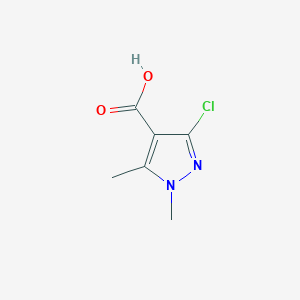


![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)
